molecular formula C14H18N4O3 B2733629 2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1210500-77-8

2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Cat. No. B2733629
CAS RN: 1210500-77-8
M. Wt: 290.323
InChI Key: SYSCJMHIBZWPEH-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis in Herbicide Research

Radiosynthesis methods have been developed for chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the importance of specific activity studies in understanding the metabolism and mode of action of such compounds (Latli & Casida, 1995). This research area focuses on improving agricultural chemicals for better safety and efficacy.

Metabolism and Toxicology Studies

Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have been conducted to understand the metabolic pathways and potential toxicological impacts of these compounds (Coleman et al., 2000). Such studies are crucial for assessing the safety of chemicals before their widespread use.

Soil Interaction and Herbicide Efficacy

Research on the interaction of herbicides with soil and their efficacy in agricultural settings provides valuable information on optimizing crop protection strategies. Studies have shown how wheat straw and irrigation affect the soil reception and activity of herbicides, indicating the importance of environmental factors in the application of agricultural chemicals (Banks & Robinson, 1986).

Inhibitor Synthesis and Docking Studies

The synthesis and evaluation of compounds for inhibitory activities against specific proteins or enzymes are critical for drug discovery. For instance, derivatives of 2-(4-methoxyphenyl) ethyl acetamide have been studied for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, correlating well with docking studies and in vivo screening for antidiabetic activity (Saxena et al., 2009).

Co-crystal Formation and Structural Studies

Structural studies of co-crystals and salts involving amide bonds provide insights into molecular interactions and stability, which are fundamental in materials science and pharmaceutical chemistry. For example, research on the co-crystals of quinoline derivatives with amide bonds reveals how these structures form and their implications for drug formulation and development (Karmakar et al., 2009).

properties

IUPAC Name

2-methoxy-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17-13(11-6-4-3-5-7-11)16-18(14(17)20)9-8-15-12(19)10-21-2/h3-7H,8-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSCJMHIBZWPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)COC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.